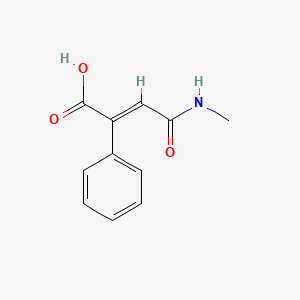
2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C14H11ClFNO4S and a molecular weight of 343.76 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 3-chlorophenol with chloroacetyl chloride to form 3-chlorophenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzenesulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: The primary product of hydrolysis is the corresponding sulfonic acid.
Scientific Research Applications
2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of human neutrophil elastase (hNE) inhibitors, which are being investigated for the treatment of acute respiratory distress syndrome (ARDS).
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is employed in the synthesis of various organic compounds and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of human neutrophil elastase (hNE), a serine proteinase involved in the degradation of extracellular matrix proteins.
Molecular Pathways: The inhibition of hNE by this compound can modulate inflammatory responses and has potential therapeutic applications in conditions like ARDS.
Comparison with Similar Compounds
2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride can be compared with other similar compounds:
Properties
CAS No. |
20209-53-4 |
|---|---|
Molecular Formula |
C14H11ClFNO4S |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[[2-(3-chlorophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H11ClFNO4S/c15-10-4-3-5-11(8-10)21-9-14(18)17-12-6-1-2-7-13(12)22(16,19)20/h1-8H,9H2,(H,17,18) |
InChI Key |
LZQYMGHHJQVODW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC(=CC=C2)Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13350250.png)
![2-(Benzo[b]thiophen-5-yl)propan-1-amine](/img/structure/B13350264.png)


